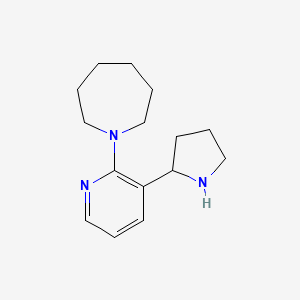

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane

CAS No.:

Cat. No.: VC15936567

Molecular Formula: C15H23N3

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23N3 |

|---|---|

| Molecular Weight | 245.36 g/mol |

| IUPAC Name | 1-(3-pyrrolidin-2-ylpyridin-2-yl)azepane |

| Standard InChI | InChI=1S/C15H23N3/c1-2-4-12-18(11-3-1)15-13(7-5-10-17-15)14-8-6-9-16-14/h5,7,10,14,16H,1-4,6,8-9,11-12H2 |

| Standard InChI Key | MLXHPLPDIPSZHQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCN(CC1)C2=C(C=CC=N2)C3CCCN3 |

Introduction

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane is a complex organic compound featuring a unique structural arrangement that includes a seven-membered azepane ring, a pyridine moiety, and a pyrrolidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are often associated with nitrogen-containing heterocycles.

Synthesis of 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane

The synthesis of this compound typically involves multi-step organic reactions. While specific detailed synthetic routes are not widely published, general approaches in organic chemistry often include the use of catalysts and controlled environments to optimize yield and purity.

General Synthetic Approach

-

Starting Materials: The synthesis may begin with appropriate precursors such as pyridine derivatives and azepane or pyrrolidine building blocks.

-

Reaction Conditions: Catalysts like palladium or copper complexes are commonly used in such reactions to facilitate coupling reactions.

-

Purification: Techniques such as column chromatography are employed to purify the final product.

Potential Applications

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other medical conditions.

Biological Activities

-

Neurological Disorders: The compound's structure suggests potential interactions with biological targets relevant to neurological conditions.

-

Pharmacological Studies: Further research is needed to elucidate its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Piperidine | Six-membered ring | Lacks azepane structure; simpler reactivity |

| Pyrrolidine | Five-membered ring | Lower molecular complexity; distinct reactivity |

| Piperazine | Six-membered ring with two nitrogen atoms | Different ring structure; unique pharmacological profiles |

| 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane | Seven-membered azepane ring with pyridine and pyrrolidine groups | Distinct chemical and biological properties |

Challenges and Opportunities

-

Synthetic Challenges: Optimizing synthetic routes to improve yield and purity.

-

Biological Evaluation: Conducting thorough pharmacological and toxicological studies to assess its safety and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume